molecular formula C18H29N7O2 B11514235 N'-{3-[1,3-dimethyl-2,6-dioxo-8-(piperidin-1-yl)-1,2,3,6-tetrahydro-7H-purin-7-yl]propyl}-N,N-dimethylimidoformamide

N'-{3-[1,3-dimethyl-2,6-dioxo-8-(piperidin-1-yl)-1,2,3,6-tetrahydro-7H-purin-7-yl]propyl}-N,N-dimethylimidoformamide

Cat. No.: B11514235
M. Wt: 375.5 g/mol
InChI Key: HSDLXEWLNTXWRH-UHFFFAOYSA-N
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Description

(Z)-N’-{3-[1,3-DIMETHYL-2,6-DIOXO-8-(PIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL]PROPYL}-N,N-DIMETHYLMETHANIMIDAMIDE is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a piperidine ring and a purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-{3-[1,3-DIMETHYL-2,6-DIOXO-8-(PIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL]PROPYL}-N,N-DIMETHYLMETHANIMIDAMIDE involves multiple steps. One common approach is the condensation of 1,3-dimethyl-2,6-dioxopurine with a piperidine derivative under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran and a catalyst like triethylamine. The intermediate product is then reacted with N,N-dimethylmethanimidamide to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-{3-[1,3-DIMETHYL-2,6-DIOXO-8-(PIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL]PROPYL}-N,N-DIMETHYLMETHANIMIDAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced forms of the compound.

Scientific Research Applications

(Z)-N’-{3-[1,3-DIMETHYL-2,6-DIOXO-8-(PIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL]PROPYL}-N,N-DIMETHYLMETHANIMIDAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-N’-{3-[1,3-DIMETHYL-2,6-DIOXO-8-(PIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL]PROPYL}-N,N-DIMETHYLMETHANIMIDAMIDE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the observed effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-N’-{3-[1,3-DIMETHYL-2,6-DIOXO-8-(PIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL]PROPYL}-N,N-DIMETHYLMETHANIMIDAMIDE is unique due to its combination of a purine core and a piperidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications.

Properties

Molecular Formula

C18H29N7O2

Molecular Weight

375.5 g/mol

IUPAC Name

N'-[3-(1,3-dimethyl-2,6-dioxo-8-piperidin-1-ylpurin-7-yl)propyl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C18H29N7O2/c1-21(2)13-19-9-8-12-25-14-15(22(3)18(27)23(4)16(14)26)20-17(25)24-10-6-5-7-11-24/h13H,5-12H2,1-4H3

InChI Key

HSDLXEWLNTXWRH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCC3)CCCN=CN(C)C

Origin of Product

United States

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